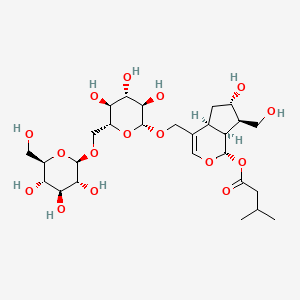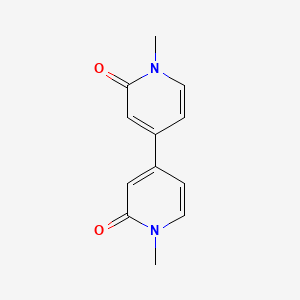
Paraquat dipyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paraquat dipyridone is a metabolite of the herbicide paraquat, which is widely used in agriculture to control weeds. Paraquat is known for its high toxicity to humans and animals, and its use has been restricted or banned in many countries. This compound is formed through the metabolic oxidation of paraquat in the body and is often studied in toxicological research due to its relevance in paraquat poisoning cases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Paraquat dipyridone is not typically synthesized for industrial purposes but is rather a metabolic byproduct of paraquat. in laboratory settings, it can be synthesized through controlled oxidation of paraquat using specific reagents and conditions. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods
There are no industrial production methods for this compound as it is primarily a metabolite of paraquat. The focus is generally on the production of paraquat itself, which involves the reaction of pyridine with methyl chloride to form 4,4’-bipyridyl, followed by quaternization with methyl sulfate to produce paraquat .
Análisis De Reacciones Químicas
Types of Reactions
Paraquat dipyridone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, paraquat.
Substitution: Substitution reactions can occur at the nitrogen atoms of the bipyridyl ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid
Major Products Formed
The major products formed from the reactions of this compound include further oxidized derivatives and reduced forms of paraquat .
Aplicaciones Científicas De Investigación
Paraquat dipyridone is primarily studied in the context of toxicology and environmental science. Its applications include:
Toxicological Research: Understanding the metabolic pathways and toxic effects of paraquat poisoning.
Environmental Studies: Investigating the degradation and persistence of paraquat in the environment.
Analytical Chemistry: Developing methods for the detection and quantification of paraquat and its metabolites in biological and environmental samples
Mecanismo De Acción
Paraquat dipyridone exerts its effects through the generation of reactive oxygen species (ROS) during its metabolic oxidation. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The primary molecular targets include cellular membranes, proteins, and DNA. The pathways involved in its mechanism of action include the electron transport chain and the NADPH oxidase system .
Comparación Con Compuestos Similares
Similar Compounds
Paraquat: The parent compound, widely used as a herbicide.
Diquat: Another bipyridyl herbicide with similar properties but less toxic to humans.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and toxicity .
Uniqueness
Paraquat dipyridone is unique due to its formation as a specific metabolite of paraquat. Its study is crucial for understanding the toxicological impact of paraquat exposure and developing effective treatment strategies for paraquat poisoning .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-methyl-4-(1-methyl-2-oxopyridin-4-yl)pyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-13-5-3-9(7-11(13)15)10-4-6-14(2)12(16)8-10/h3-8H,1-2H3 |
Clave InChI |
CTXBFNDTQFDFHL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=CC1=O)C2=CC(=O)N(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


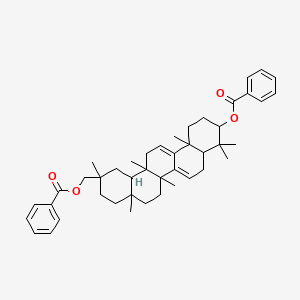

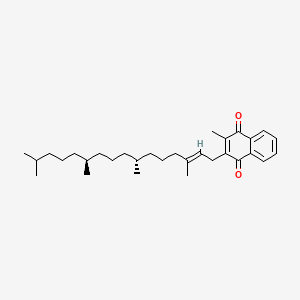
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
![3a,5a,7a,8,13a-Pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene-11b-carbaldehyde](/img/structure/B12300826.png)
![1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12300832.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![9-Acetyl-9,9a-dihydro-6a-methyl-3-(3,5-dimethyl-1,3-heptadienyl)-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione](/img/structure/B12300848.png)
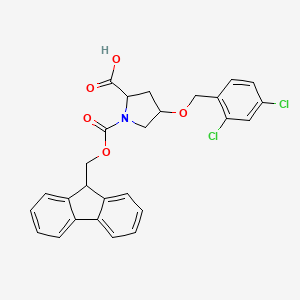
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)

